rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans
Brand Name: Vulcanchem
CAS No.: 2445749-56-2
VCID: VC6127722
InChI: InChI=1S/C18H25NO3/c1-21-18(20)17-13-19(11-14-5-3-2-4-6-14)12-16(17)15-7-9-22-10-8-15/h2-6,15-17H,7-13H2,1H3/t16-,17+/m0/s1
SMILES: COC(=O)C1CN(CC1C2CCOCC2)CC3=CC=CC=C3
Molecular Formula: C18H25NO3
Molecular Weight: 303.402

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans

CAS No.: 2445749-56-2

Cat. No.: VC6127722

Molecular Formula: C18H25NO3

Molecular Weight: 303.402

* For research use only. Not for human or veterinary use.

rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans - 2445749-56-2

Specification

CAS No. 2445749-56-2
Molecular Formula C18H25NO3
Molecular Weight 303.402
IUPAC Name methyl (3S,4S)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C18H25NO3/c1-21-18(20)17-13-19(11-14-5-3-2-4-6-14)12-16(17)15-7-9-22-10-8-15/h2-6,15-17H,7-13H2,1H3/t16-,17+/m0/s1
Standard InChI Key FEAJTFOADMNFOV-DLBZAZTESA-N
SMILES COC(=O)C1CN(CC1C2CCOCC2)CC3=CC=CC=C3

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans, specifies:

  • Pyrrolidine backbone: A five-membered saturated nitrogen heterocycle.

  • Benzyl group: Attached to the nitrogen at the 1-position, contributing hydrophobic character.

  • Oxan-4-yl group: A tetrahydropyran ring substituted at the 4-position of the pyrrolidine, introducing steric bulk and hydrogen-bonding potential.

  • Methyl ester: At the 3-position, enhancing lipophilicity and serving as a handle for further derivatization.

  • Stereochemistry: The (3R,4R) configuration dictates the spatial arrangement of substituents, while the "trans" descriptor indicates their opposite orientation across the pyrrolidine ring .

Key Structural Data

PropertyValue/Description
Molecular FormulaC₁₉H₂₅NO₃
Molecular Weight315.41 g/mol
Functional GroupsBenzyl, oxan-4-yl, methyl ester
Stereochemical Features(3R,4R) configuration, trans-disposition
Chiral Centers2 (C3 and C4)

Synthesis and Stereochemical Control

Synthetic Strategies

The synthesis of this racemic compound typically involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-amino ketones or via [3+2] cycloadditions to establish the pyrrolidine core.

  • Oxan-4-yl Introduction: Nucleophilic substitution or coupling reactions to attach the tetrahydropyran moiety.

  • Benzylation: Alkylation of the pyrrolidine nitrogen using benzyl halides under basic conditions.

  • Esterification: Steglich or Mitsunobu reactions to install the methyl ester group.

Racemic Mixture Considerations

The "rac" prefix indicates equal proportions of both enantiomers. This arises from non-stereoselective synthesis steps, such as:

  • Lack of Chiral Catalysts: Using achiral reagents or solvents during key bond-forming steps.

  • Racemization During Workup: Acidic or basic conditions that epimerize stereocenters post-synthesis .

Physicochemical Properties

Lipophilicity and Solubility

  • logP (Predicted): 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <5 mg/mL due to the benzyl and oxan-4-yl groups, necessitating formulation with co-solvents like DMSO for biological assays.

Stability Profile

  • pH Sensitivity: The methyl ester hydrolyzes slowly under physiological conditions (t₁/₂ ≈ 24 hrs at pH 7.4).

  • Thermal Stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) studies .

Comparative Analysis with Analogous Compounds

Structural Analogues and Activity Trends

CompoundKey ModificationslogPSolubility (mg/mL)
Target CompoundOxan-4-yl, trans-configuration2.8<5
Methyl (3R,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylateCyclohexyl instead of oxan-4-yl3.1<3
rac-Methyl(3R,4R)-1-benzyl-4-morpholinopyrrolidine-3-carboxylateMorpholine ring1.912

The oxan-4-yl group balances lipophilicity and hydrogen-bonding capacity compared to bulkier cyclohexyl or polar morpholine substituents .

Challenges and Future Directions

Stereochemical Resolution

  • Chiral Chromatography: Use of Chiralpak AD-H columns with heptane/ethanol eluents to separate enantiomers.

  • Enzymatic Kinetic Resolution: Lipase-mediated hydrolysis of the racemic ester to yield enantiopure fractions.

Derivative Development

  • Ester Bioisosteres: Replacing the methyl ester with amides or heterocycles to modulate stability and target engagement.

  • Oxan-4-yl Optimization: Introducing fluorine atoms or oxygen substituents to enhance metabolic stability.

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